3',4',5',5,7-Pentametoxiflavona

Descripción general

Descripción

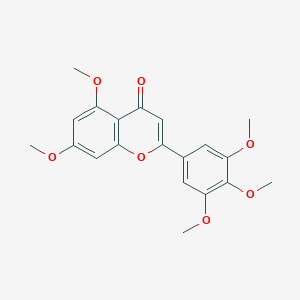

3’,4’,5’,5,7-Pentametoxiflavona: es un flavonoide natural extraído de plantas de la familia de las Rutaceae . Es conocido por sus posibles propiedades terapéuticas, particularmente en la superación de la quimiorresistencia en las células cancerosas al inhibir la vía Nrf2 . Este compuesto tiene una fórmula molecular de C20H20O7 y un peso molecular de 372,37 g/mol .

Aplicaciones Científicas De Investigación

3’,4’,5’,5,7-Pentametoxiflavona tiene diversas aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El principal mecanismo por el cual 3’,4’,5’,5,7-Pentametoxiflavona ejerce sus efectos es a través de la inhibición de la vía Nrf2 . Nrf2 es un factor de transcripción que regula la expresión de proteínas antioxidantes y enzimas desintoxicantes. Al inhibir Nrf2, 3’,4’,5’,5,7-Pentametoxiflavona sensibiliza las células cancerosas quimiorresistentes a los agentes quimioterapéuticos, aumentando así su eficacia . Este compuesto también interactúa con otros objetivos moleculares y vías involucradas en el estrés oxidativo y los mecanismos de defensa celular .

Análisis Bioquímico

Biochemical Properties

3’,4’,5’,5,7-Pentamethoxyflavone has been shown to interact with various biomolecules. It is known to sensitize chemoresistant cancer cells to chemotherapeutic agents by inhibiting the Nrf2 pathway . The Nrf2 pathway is a critical regulator of cellular resistance to oxidants, and its inhibition can enhance the effectiveness of chemotherapeutic agents .

Cellular Effects

In cellular processes, 3’,4’,5’,5,7-Pentamethoxyflavone has been found to enhance the barrier function of intestinal Caco-2 cells . It increases the transepithelial electrical resistance and decreases permeability to fluorescein-conjugated dextran . This suggests that 3’,4’,5’,5,7-Pentamethoxyflavone may play a role in regulating intestinal homeostasis .

Molecular Mechanism

At the molecular level, 3’,4’,5’,5,7-Pentamethoxyflavone exerts its effects through various mechanisms. It has been shown to increase the cytoskeletal association and cellular expression of the tight junction proteins, zonula occludens-1, claudin-3, and claudin-4 . Furthermore, it enhances the transcription of occludin, claudin-3, and claudin-4 . The transcriptional regulation of these proteins is involved in the promotion of the intestinal barrier .

Temporal Effects in Laboratory Settings

It is known that its effects on enhancing the barrier function of intestinal Caco-2 cells are observable at 48 hours post-treatment .

Metabolic Pathways

It is known to inhibit the Nrf2 pathway, which plays a crucial role in the cellular response to oxidative stress .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3’,4’,5’,5,7-Pentametoxiflavona generalmente implica la metilación de precursores flavonoides. Un método común es la metilación de la 5,7-dihidroxflavona utilizando yoduro de metilo en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo en un solvente orgánico como la acetona o el dimetilsulfóxido (DMSO) a temperaturas elevadas.

Métodos de producción industrial: La producción industrial de 3’,4’,5’,5,7-Pentametoxiflavona puede implicar la extracción de fuentes naturales, como plantas de la familia de las Rutaceae, seguida de procesos de purificación . Alternativamente, la síntesis a gran escala se puede lograr mediante reacciones de metilación optimizadas utilizando reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: 3’,4’,5’,5,7-Pentametoxiflavona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden convertirla en dihidroflavonas u otras formas reducidas.

Sustitución: Los grupos metoxilo pueden sustituirse con otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio en disolventes anhidros.

Sustitución: Reactivos como halógenos o nucleófilos en presencia de catalizadores o bajo luz UV.

Productos principales:

Oxidación: Quinonas y otros derivados flavonoides oxidados.

Reducción: Dihidroflavonas y otros compuestos reducidos.

Sustitución: Diversos flavonoides sustituidos dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Compuestos similares:

3’,4’,5’,5,7-Pentametoxiflavanona: Un flavonoide natural con características estructurales similares pero diferentes actividades biológicas.

5-Hidroxi-3’,4’,5’,5,7-Pentametoxiflavona: Otra polimetoxiflavona con distintas propiedades farmacológicas.

Unicidad: 3’,4’,5’,5,7-Pentametoxiflavona es única debido a su inhibición específica de la vía Nrf2, que no se observa comúnmente en otros flavonoides . Esto la convierte en un compuesto valioso para la investigación en la superación de la quimiorresistencia en la terapia contra el cáncer .

Actividad Biológica

3',4',5',5,7-Pentamethoxyflavone (PMF) is a flavonoid compound known for its diverse biological activities. Found in various plant sources, including Murraya paniculata and Ficus formosana, PMF exhibits significant pharmacological properties that make it a subject of interest in biomedical research. This article provides a detailed overview of the biological activity of PMF, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 372.4 g/mol

- CAS Registry Number : 53350-26-8

PMF is characterized by five methoxy groups attached to the flavone backbone, which contributes to its unique biological properties.

1. Antidiabetic Effects

Research indicates that PMF has potential antidiabetic effects. In a study using a rat model of diabetes induced by streptozotocin, administration of PMF (5 mg/kg) resulted in decreased blood glucose levels and reduced renal fibrosis . This suggests that PMF may have protective effects against diabetic complications.

2. Anti-Adipogenic Activity

PMF has been shown to inhibit pancreatic lipase activity in vitro, which is crucial for fat digestion. A study demonstrated that PMF reduces lipid accumulation in 3T3-L1 adipocytes in a concentration-dependent manner . This property positions PMF as a potential agent for obesity management.

3. Antioxidant Activity

PMF exhibits antioxidant properties by inhibiting the transactivation of nuclear factor erythroid 2-related factor 2 (Nrf2) in HEK293T cells at concentrations of 10, 25, and 50 µM . This inhibition suggests that PMF may play a role in reducing oxidative stress, which is implicated in various chronic diseases.

4. Anti-Inflammatory Effects

In vitro studies have shown that PMF inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages and GES-1 cells . This anti-inflammatory effect could be beneficial in managing inflammatory diseases.

5. Chemosensitization in Cancer Therapy

PMF has been investigated for its potential to sensitize cancer cells to chemotherapy. A study found that PMF (25 µM) sensitizes cisplatin-resistant A549 non-small cell lung cancer cells to cisplatin by inhibiting the Nrf2 pathway . This finding highlights PMF's role as an adjunctive therapy in cancer treatment.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

Several studies have contributed to the understanding of PMF's biological activities:

- Study on Antidiabetic Effects : Ahmad et al. (2023) demonstrated the antidiabetic potential of PMF through its ability to lower blood glucose levels and mitigate renal damage in diabetic rats .

- Research on Chemosensitization : Hou et al. (2015) explored the mechanisms by which PMF enhances the efficacy of cisplatin in resistant cancer cells, emphasizing its role in modulating critical pathways involved in drug resistance .

Propiedades

IUPAC Name |

5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7/c1-22-12-8-15(23-2)19-13(21)10-14(27-16(19)9-12)11-6-17(24-3)20(26-5)18(7-11)25-4/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKVSFNAEBQLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333239 | |

| Record name | 3',4',5',5,7-Pentamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53350-26-8 | |

| Record name | 3′,4′,5,5′,7-Pentamethoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53350-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',4',5',5,7-Pentamethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.